![molecular formula C12H7BrClFO B6383479 3-Bromo-5-(3-chloro-4-fluorophenyl)phenol, 95% CAS No. 1261976-49-1](/img/structure/B6383479.png)
3-Bromo-5-(3-chloro-4-fluorophenyl)phenol, 95%
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Overview
Description
3-Bromo-5-(3-chloro-4-fluorophenyl)phenol, 95% (3-B5C4FPP95) is a phenolic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for various pharmaceuticals. It is also used as an antioxidant and in the synthesis of other compounds. 3-B5C4FPP95 has been studied extensively in recent years due to its unique properties and potential applications in various scientific fields.
Scientific Research Applications
3-Bromo-5-(3-chloro-4-fluorophenyl)phenol, 95% has been used in various scientific research fields, such as in organic synthesis, catalysis, and drug synthesis. It has been used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs. It has also been used as a catalyst in the synthesis of polymers, polysaccharides, and other compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-chloro-4-fluorophenyl)phenol, 95% is not fully understood, but it is believed to be related to its ability to act as a catalyst in chemical reactions. It is thought to facilitate the formation of complex molecules by providing a reactive site on which other molecules can bind. Additionally, it is believed to be involved in the activation of certain enzymes, which may be responsible for its ability to act as an antioxidant.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-chloro-4-fluorophenyl)phenol, 95% are not fully understood. However, it has been shown to act as an antioxidant and to have anti-inflammatory, antifungal, and anti-cancer properties. Additionally, it has been found to be effective in the synthesis of various pharmaceuticals and other compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-5-(3-chloro-4-fluorophenyl)phenol, 95% in laboratory experiments include its high purity, its availability, and its ability to act as a catalyst in chemical reactions. Additionally, it is relatively inexpensive and easy to use. However, there are some limitations to using 3-Bromo-5-(3-chloro-4-fluorophenyl)phenol, 95% in laboratory experiments, such as its potential toxicity and its limited solubility in water.
Future Directions
The future directions of research on 3-Bromo-5-(3-chloro-4-fluorophenyl)phenol, 95% include exploring its potential toxicity, further investigating its biochemical and physiological effects, and studying its potential applications in drug synthesis and other fields. Additionally, further research should be conducted on its ability to act as a catalyst in chemical reactions, as well as its potential use as an antioxidant. Finally, further research should be conducted on its potential uses in the synthesis of polymers, polysaccharides, and other compounds.
Synthesis Methods
3-Bromo-5-(3-chloro-4-fluorophenyl)phenol, 95% can be synthesized from 3-chloro-4-fluorophenol and bromine in the presence of a catalyst such as tetrabutylammonium bromide. The reaction is carried out in an inert atmosphere at a temperature of 80°C. The reaction yields 3-Bromo-5-(3-chloro-4-fluorophenyl)phenol, 95% as the main product in 95% yield.
properties
IUPAC Name |
3-bromo-5-(3-chloro-4-fluorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClFO/c13-9-3-8(4-10(16)6-9)7-1-2-12(15)11(14)5-7/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTSIIGAGNZILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Br)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686425 |
Source
|
Record name | 5-Bromo-3'-chloro-4'-fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-chloro-4-fluorophenyl)phenol | |
CAS RN |
1261976-49-1 |
Source
|
Record name | 5-Bromo-3'-chloro-4'-fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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